5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine
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Overview
Description
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine is a heterocyclic compound that features a unique fusion of triazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile: Another triazole-azepine compound with different substituents.
N-methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine: A methylated derivative of the compound .
Uniqueness
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine |
InChI |
InChI=1S/C7H12N4O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5,8H2 |
InChI Key |
QTGVOUYXCJAQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN2C1=NN=C2CN |
Origin of Product |
United States |
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